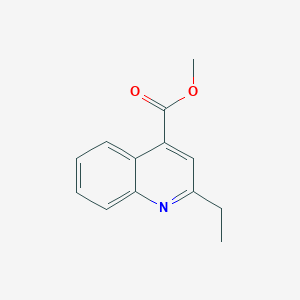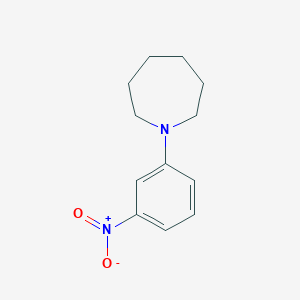
1-(3-Nitrophenyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitrophenyl)azepane is a seven-membered nitrogen-containing heterocyclic compound It features a nitrophenyl group attached to the azepane ring, which is a saturated seven-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Nitrophenyl)azepane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the dearomative ring expansion of nitroarenes can be employed. This method involves the conversion of nitroarenes into singlet nitrenes under photochemical conditions, followed by hydrogenolysis to yield the azepane ring . Another method includes the use of palladium-catalyzed decarboxylation reactions, which proceed under mild conditions and produce azepane derivatives with high functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. specific industrial methods for this compound are not extensively documented in the literature.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Nitrophenyl)azepane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the nitro group.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the azepane ring.
Reduction: Amino derivatives of the azepane ring.
Substitution: Various substituted phenyl azepane derivatives.
Applications De Recherche Scientifique
1-(3-Nitrophenyl)azepane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including potential anticancer and antidiabetic agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed as a probe in biological assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 1-(3-Nitrophenyl)azepane depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The azepane ring provides structural rigidity and can modulate the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azepane: A saturated seven-membered ring containing one nitrogen atom, similar to 1-(3-Nitrophenyl)azepane but without the nitrophenyl group.
Oxepane: A seven-membered ring containing one oxygen atom.
Thiepane: A seven-membered ring containing one sulfur atom.
Benzodiazepines: Compounds containing a fused benzene and diazepine ring system.
Uniqueness
This compound is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This functional group enhances the compound’s reactivity and allows for diverse chemical modifications. Additionally, the azepane ring provides a versatile scaffold for the development of bioactive molecules and advanced materials .
Propriétés
Numéro CAS |
887595-25-7 |
|---|---|
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
1-(3-nitrophenyl)azepane |
InChI |
InChI=1S/C12H16N2O2/c15-14(16)12-7-5-6-11(10-12)13-8-3-1-2-4-9-13/h5-7,10H,1-4,8-9H2 |
Clé InChI |
GZIFTZLAJWUXMD-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









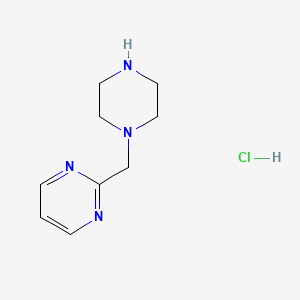
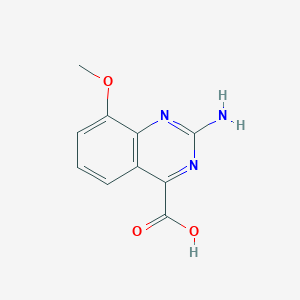
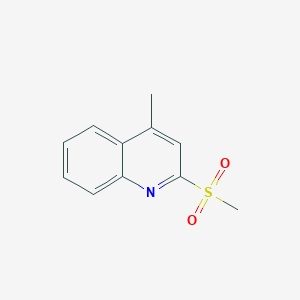

![Methyl [2,3'-bipyridine]-5'-carboxylate](/img/structure/B11886244.png)
